tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate: is a compound that features a trifluoromethyl group (-CF₃) attached to an indole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in organic compounds can introduce unique properties and reactivity, which may influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it is known to increase the lipophilicity of compounds .
Result of Action
The trifluoromethyl group is known to exhibit numerous pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as flash column chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles, leading to derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its trifluoromethyl group enhances its binding affinity and metabolic stability .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group often improves the pharmacokinetic properties of drug molecules, such as increased lipophilicity and enhanced membrane permeability .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
- tert-Butyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ylcarbamate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Uniqueness: tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate is unique due to its indole core structure, which is known for its biological activity. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSAIWNMMGKWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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